Gibberellin A7

Overview

Description

Gibberellin A7, commonly referred to as GA7, is a naturally occurring plant hormone belonging to the gibberellin family. Gibberellins are diterpenoid acids that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering . GA7 is one of the bioactive gibberellins and is known for its significant impact on plant physiology.

Mechanism of Action

Target of Action

Gibberellin A7, like other gibberellins, primarily targets plant cells, promoting growth and development . It is highly expressed in embryos, where it induces activity . The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family and transcriptional regulators of the DELLA family .

Mode of Action

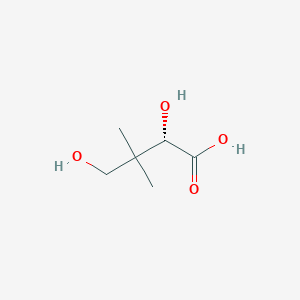

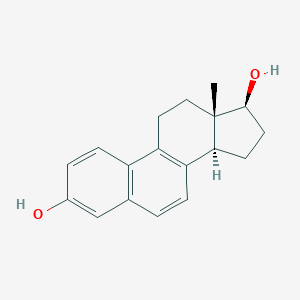

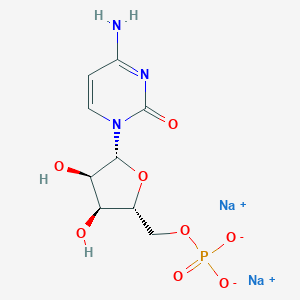

This compound interacts with its targets to promote cell division and elongation, seed germination, and flowering . It degrades starch, which serves as the primary energy source during the early stages of germination . The bioactive gibberellins, including this compound, have a hydroxyl group on C-3β, a carboxyl group on C-6, and a lactone between C-4 and C-10 .

Biochemical Pathways

This compound affects various biochemical pathways in plants. It is biosynthesized through complex pathways and can control diverse aspects of plant growth and development . The bioactive gibberellins are GA 1, GA 3, GA 4, and GA 7 . They influence phase transitions by promoting meristem cell divisions and flowering stimulation .

Pharmacokinetics

It is known that all gibberellins are diterpenoid acids synthesized by the terpenoid pathway in plastids and then modified in the endoplasmic reticulum and cytosol until they reach their biologically active form .

Result of Action

The action of this compound results in various molecular and cellular effects. It promotes rapid stem and root growth, induces mitotic division, and initiates seed germination . It also plays a role in flowering and fruit maturation .

Action Environment

Environmental factors influence the action, efficacy, and stability of this compound. These factors include temperature, mechanical stimulation, abiotic and biotic stress, and the duration, intensity, and quality of light . For instance, the synthesis of α-amylase by wheat aleurone during grain development is independent of gibberellin .

Biochemical Analysis

Biochemical Properties

GA7 interacts with various enzymes, proteins, and other biomolecules to exert its effects. It is involved in the regulation of plant growth and development, including stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence

Cellular Effects

GA7 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, GA7 promotes the elongation of cells, thereby influencing plant growth .

Molecular Mechanism

The molecular mechanism of GA7 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of GA7 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

While GA7 is primarily studied in plants, some research has been conducted on its effects in animal models. For instance, one study found that GA7 exhibited anti-inflammatory and anti-Candida properties

Metabolic Pathways

GA7 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that GA7 is involved in are still being researched.

Transport and Distribution

GA7 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of GA7 and its effects on activity or function are still being researched. It is believed that GA7 may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

GA7 can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis of GA7 involves the use of geranylgeranyl diphosphate as a precursor, which undergoes a series of cyclization and oxidation reactions to form the gibberellin structure . The reaction conditions typically involve the use of specific catalysts and controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of GA7 is primarily achieved through microbial fermentation using fungi such as Gibberella fujikuroi. This method involves cultivating the fungi in a nutrient-rich medium under controlled conditions to produce GA7. The fermentation process is followed by extraction and purification steps to isolate the gibberellin .

Chemical Reactions Analysis

Types of Reactions

GA7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the gibberellin structure to enhance its bioactivity or to produce derivatives with specific properties .

Common Reagents and Conditions

Common reagents used in the reactions involving GA7 include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired modification but typically involve controlled temperature, pH, and reaction time .

Major Products Formed

The major products formed from the reactions involving GA7 include various gibberellin derivatives with altered bioactivity. These derivatives are often used in research to study the specific effects of different gibberellin structures on plant growth and development .

Scientific Research Applications

GA7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, GA7 is used as a model compound to study the biosynthesis and metabolism of gibberellins . In biology, it is used to investigate the role of gibberellins in plant growth and development, including their impact on seed germination, stem elongation, and flowering .

In medicine, GA7 has been studied for its potential anti-inflammatory and antioxidant properties . Research has shown that GA7 can inhibit the activation of nuclear factor kappa B (NF-κB), a protein complex involved in inflammatory responses . Additionally, GA7 has demonstrated antifungal activity against Candida species, making it a potential candidate for antifungal therapies .

In industry, GA7 is used as a plant growth regulator to enhance crop yields and improve the quality of fruits and vegetables. It is commonly applied to crops such as grapes, apples, and citrus fruits to promote uniform growth and increase fruit size .

Comparison with Similar Compounds

GA7 is one of several bioactive gibberellins, including gibberellin A1 (GA1), gibberellin A3 (GA3), and gibberellin A4 (GA4). While all these compounds share a similar tetracyclic diterpenoid structure, they differ in their specific functional groups and bioactivity .

Similar Compounds

Gibberellin A1 (GA1): Known for its role in promoting stem elongation and seed germination.

Gibberellin A3 (GA3): Widely used in agriculture to enhance fruit set and increase crop yields.

Gibberellin A4 (GA4): Similar to GA7 in its effects on plant growth and development but with slightly different bioactivity.

Properties

CAS No. |

510-75-8 |

|---|---|

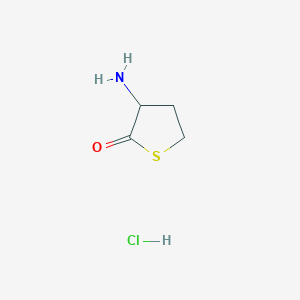

Molecular Formula |

C19H22O5 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(11S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |

InChI |

InChI=1S/C19H22O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t10?,11?,12?,13?,14?,17-,18?,19?/m1/s1 |

InChI Key |

SEEGHKWOBVVBTQ-YSALHIKGSA-N |

SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |

Isomeric SMILES |

C[C@@]12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |

Canonical SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |

Appearance |

White to off-white powder |

Key on ui other cas no. |

510-75-8 |

Pictograms |

Irritant |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

2,4a,4b,5,6,7,8,9,10,10a-Decahydro-2,4a-dihydroxy-1-methyl-8-methylene-1H-7,9a-methanobenz[a]azulene-1,10-dicarboxylic Acid 1,4a-Lactone; 2β,4a-Dihydroxy-1-methyl-8-methylene-4aα,4bβ-Gibb-3-ene-1α,10β-dicarboxylic Acid 1,4a-Lactone; 4a,1-(Epoxymethano)-7,9 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

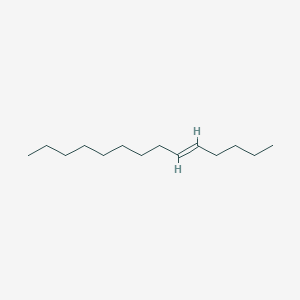

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)